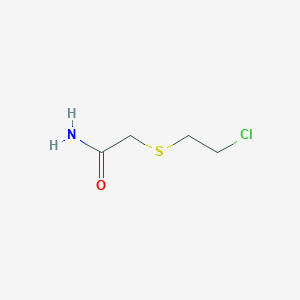
2-(2-Chloroethylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethylsulfanyl)acetamide is an organic compound with the molecular formula C4H8ClNOS It is characterized by the presence of a chloroethyl group attached to a sulfanylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)acetamide typically involves the reaction of 2-chloroethanethiol with acetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethyl group can be reduced to form ethylsulfanylacetamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylsulfanylacetamide.
Substitution: Corresponding amides or thioethers.
Aplicaciones Científicas De Investigación
2-(2-Chloroethylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethylsulfanyl)acetamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloroethylsulfanyl)-N-methylacetamide
- 2-(2-Chloroethylsulfanyl)-N-phenylacetamide
- 2-(2-Chloroethylsulfanyl)-N-(4-nitrophenyl)acetamide
Comparison
Compared to its analogs, 2-(2-Chloroethylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroethyl group allows for versatile chemical modifications, while the sulfanylacetamide moiety provides potential biological interactions.
Propiedades
Número CAS |
4332-55-2 |
|---|---|
Fórmula molecular |
C4H8ClNOS |
Peso molecular |
153.63 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)acetamide |
InChI |
InChI=1S/C4H8ClNOS/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7) |
Clave InChI |
XPIRVDSMDCUNAP-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
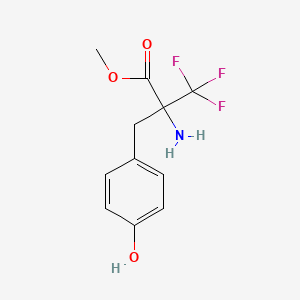
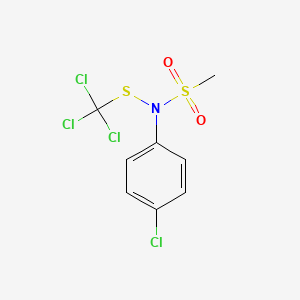
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
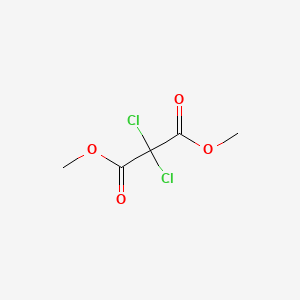
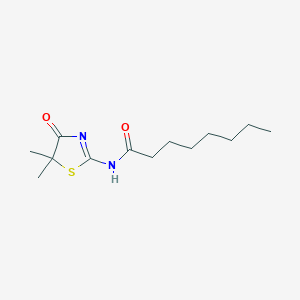
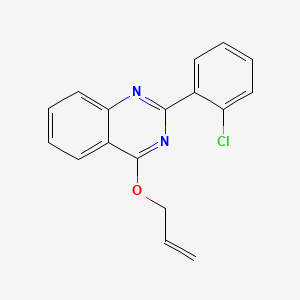
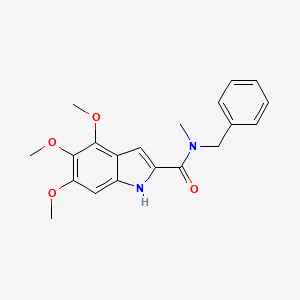
![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)


